Roxadustat
Overview
Description
Roxadustat, also known by its IUPAC name 2-[(4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetic acid, is a hypoxia-inducible factor prolyl hydroxylase inhibitor. It is primarily used to treat anemia associated with chronic kidney disease by stimulating the production of erythropoietin, hemoglobin, and red blood cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Roxadustat can be synthesized through various methods. One common approach involves the preparation of ethyl-4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate, which is then converted to this compound through a series of reactions including esterification, cyclization, dehydrogenation, oxidative rearrangement, and acylation .
Industrial Production Methods
Industrial production of this compound typically involves a carbonylation reaction starting from a compound of formula 1 (I). This method ensures a high purity of over 98% . Another method involves the use of tyrosine as a starting material, which undergoes multiple steps including esterification and oxidative rearrangement to yield this compound .
Chemical Reactions Analysis
Types of Reactions
Roxadustat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, particularly involving its phenoxy and isoquinoline groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Roxadustat has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study hypoxia-inducible factor pathways and their inhibitors.
Medicine: It is primarily used to treat anemia in patients with chronic kidney disease.
Mechanism of Action
Roxadustat works by inhibiting hypoxia-inducible factor prolyl hydroxylase enzymes. This inhibition leads to the stabilization and accumulation of hypoxia-inducible factor-α, which then translocates to the nucleus and activates the transcription of genes involved in erythropoiesis. This process increases the production of erythropoietin, hemoglobin, and red blood cells .
Comparison with Similar Compounds
Roxadustat is often compared with other hypoxia-inducible factor prolyl hydroxylase inhibitors such as daprodustat and vadadustat. While all these compounds share a similar mechanism of action, they differ in their pharmacokinetics and efficacy. For instance, daprodustat has shown higher efficacy in patients with blood type O, while this compound is more effective in patients with blood type A . Other similar compounds include molidustat and enarodustat, which also target hypoxia-inducible factor pathways but have different pharmacological profiles .
Properties
IUPAC Name |
2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-11-15-9-13(26-12-5-3-2-4-6-12)7-8-14(15)18(24)17(21-11)19(25)20-10-16(22)23/h2-9,24H,10H2,1H3,(H,20,25)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZBGTLTNGAVFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)O)O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60230644 | |
Record name | FG-4592 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60230644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
Record name | Roxadustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04847 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Anemia is a common complication of chronic kidney disease that may be caused by reduced production of renal erythropoietin (EPO), functional iron deficiency due to increased levels of hepcidin, blood loss, reduced erythrocyte survival duration, and inflammation. Hypoxia-inducible factor (HIF) is a transcription factor that induces several target oxygen-sensitive genes in response to low oxygen levels in the cellular environment, or hypoxia. Target genes are involved in erythropoiesis, such as those for EPO, EPO receptor, proteins promoting iron absorption, iron transport, and haem synthesis. Activation of the HIF pathway is an important adaptive responsive to hypoxia to increase red blood cell production. HIF is heterodimeric and contains an oxygen-regulated α-subunit. The α-subunit houses an oxygen-dependent degradation (ODD) domain that is regulated and hydroxylated by HIF-prolyl hydroxylase (HIF-PHD) enzymes under normoxic cellular conditions. HIF-PHD enzymes play a crucial role in maintaining a balance between oxygen availability and HIF activity. Roxadustat is a reversible and potent inhibitor of HIF-PHD enzymes: inhibition of HIF-PHD leads to the accumulation of functional HIF, an increase in plasma endogenous EPO production, enhanced erythropoiesis, and indirect suppression of hepcidin, which is an iron regulator protein that is increased during inflammation in chronic kidney disease. Roxadustat can also regulate iron transporter proteins and regulates iron metabolism by increasing serum transferrin, intestinal iron absorption and the release of stored iron in patients with anemia associated with dialysis-dependent or dialysis-independent CKD. Overall, roxadustat improves iron bioavailability, increases Hb production, and increases red cell mass. | |
Record name | Roxadustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04847 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
808118-40-3 | |
Record name | FG 4592 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=808118-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Roxadustat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808118403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Roxadustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04847 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FG-4592 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60230644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ROXADUSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3O30D9YMX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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